molecular formula C11H12O3 B8617114 2-Oxobutyl benzoate CAS No. 80387-17-3

2-Oxobutyl benzoate

Cat. No.: B8617114
CAS No.: 80387-17-3
M. Wt: 192.21 g/mol
InChI Key: DMJHSQDGYBZILC-UHFFFAOYSA-N
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Description

2-Oxobutyl benzoate is an ester derivative formed by the condensation of benzoic acid and 2-oxobutanol. Structurally, it consists of a benzoate group (C₆H₅COO−) linked to a 2-oxobutyl chain (CH₂-C(O)-CH₂-CH₃). The presence of the ketone group in the 2-oxobutyl moiety distinguishes it from simpler alkyl benzoates like methyl or ethyl benzoate. This compound is hypothesized to exhibit unique physicochemical properties, such as increased polarity and reactivity, due to the electron-withdrawing ketone functionality .

Properties

CAS No.

80387-17-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-oxobutyl benzoate

InChI

InChI=1S/C11H12O3/c1-2-10(12)8-14-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

DMJHSQDGYBZILC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzoate ester undergoes hydrolysis to yield benzoic acid and 2-hydroxybutanol . This reaction is acid- or base-catalyzed, depending on the conditions.

Reaction Type Reagents/Conditions Products
Acid-catalyzed hydrolysisH₃O⁺ (e.g., HCl in aqueous solution)Benzoic acid, 2-hydroxybutanol
Base-catalyzed hydrolysisNaOH, H₂OSodium benzoate, 2-hydroxybutanol

Reduction of the Ketone Group

The 2-oxobutyl ketone can be reduced to a secondary alcohol using strong reducing agents.

Reaction Type Reagents/Conditions Products
ReductionLiAlH₄ or NaBH₄ in THF/ethanol2-Hydroxybutyl benzoate

Nucleophilic Addition to the Ketone

The carbonyl group in the 2-oxobutyl chain participates in nucleophilic addition reactions, such as Grignard or organocuprate additions.

Reaction Type Reagents/Conditions Products
Grignard additionRMgX (e.g., CH₃MgBr) in dry etherAlkylated derivatives

Oxidation Pathways

Reaction Type Reagents/Conditions Products
Oxidation (rare)KMnO₄ or CrO₃ in acidic/basic mediaUnstable intermediates (not well-characterized)

Substitution Reactions

The aromatic ring of the benzoate group may undergo electrophilic substitution, though the electron-withdrawing ester group directs substitution to the meta position.

Reaction Type Reagents/Conditions Products
NitrationHNO₃, H₂SO₄Meta-nitrobenzoate derivatives

Key Research Findings

  • Hydrolysis Efficiency : Acid-catalyzed hydrolysis is faster than base-catalyzed due to the stability of the protonated carbonyl group .

  • Reduction Selectivity : LiAlH₄ selectively reduces the ketone without affecting the ester group.

  • Nucleophilic Reactivity : Grignard reagents add preferentially to the ketone carbonyl, forming tertiary alcohols upon protonation .

Analytical Considerations

  • HPLC Analysis : 2-Oxobutyl benzoate can be separated using reverse-phase columns (e.g., C₁₈) with mobile phases like acetonitrile/water.

  • Mass Spectrometry : Formic acid is often added to mobile phases to enhance ionization efficiency.

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Oxobutyl Benzoate and Related Compounds

Compound Structure Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polarity) Key Functional Group
This compound C₆H₅COO(CH₂)₂COCH₃ ~206.24* ~280–300* Moderate (polar solvents) Ketone (C=O)
Ethyl benzoate C₆H₅COOCH₂CH₃ 150.17 212–213 Low (non-polar solvents) Ester
Butyl benzoate C₆H₅COO(CH₂)₃CH₃ 194.23 247–249 Low (non-polar solvents) Ester
Benzyl benzoate C₆H₅COOCH₂C₆H₅ 212.24 323–324 Insoluble in water Aromatic ester
Phenacyl benzoate C₆H₅COOCH₂C(O)C₆H₅ 240.26 Decomposes on heating Moderate (alcohols) Ketone + ester

*Estimated based on structural analogs .

  • Polarity and Solubility: The ketone group in this compound enhances polarity compared to alkyl benzoates like ethyl or butyl benzoate, likely improving solubility in polar solvents such as ethanol or acetone. This contrasts with benzyl benzoate, which is highly lipophilic due to its aromatic benzyl group .
  • Thermal Stability : The ketone may reduce thermal stability compared to alkyl benzoates, as seen in phenacyl benzoate derivatives, which decompose upon heating .

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products are profiled via LC-MS, and kinetic modeling (e.g., zero-order vs. first-order decay) predicts shelf life. Control humidity using desiccators with saturated salt solutions .

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